Docosahexaenoic acid-d5
Description
Significance of Docosahexaenoic Acid (DHA) in Biological Systems and Research
Docosahexaenoic acid (DHA) is a long-chain omega-3 polyunsaturated fatty acid that is a fundamental component of biological systems. consensus.appwikipedia.org It is highly concentrated in the brain and retina, playing a crucial role in neuronal and visual functions. nih.govnih.gov Structurally, DHA is a carboxylic acid with a 22-carbon chain and six double bonds. wikipedia.org In the human body, it is a major structural element of the cerebral cortex, skin, and retina. consensus.app DHA is vital for brain development in infants and for maintaining normal brain function in adults. medchemexpress.com Research has linked adequate levels of DHA to improved learning abilities and memory. medchemexpress.com
The biological importance of DHA extends to its role in modulating inflammation and immune responses. consensus.app It can be released from cell membranes and converted into various oxylipins, including specialized pro-resolving mediators (SPMs) like protectins, resolvins, and maresins, which are key in regulating host defense and resolving inflammation. caymanchem.combiomol.com Consequently, DHA is implicated in various physiological and pathological processes, including neural development, cardiovascular health, and obesity. caymanchem.combiomol.com Given its extensive biological roles, DHA is a subject of intense research to understand its mechanisms of action and its potential in addressing various health conditions. consensus.appwebmd.com
Rationale for Stable Isotope Labeling in Biochemical and Analytical Investigations
Stable isotope labeling is a powerful technique used in biochemical and analytical research to trace the metabolic fate of molecules and to accurately quantify them in complex biological samples. nih.govbioscientifica.com This method involves replacing one or more atoms of a molecule with their stable (non-radioactive) isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). clearsynth.comaptochem.com The resulting isotopically labeled compound is chemically identical to its unlabeled counterpart but has a different mass. bioscientifica.com
This mass difference is the key to its utility, particularly in mass spectrometry (MS). portlandpress.comscioninstruments.com When a sample is analyzed, the mass spectrometer can distinguish between the naturally occurring analyte and the added labeled internal standard. clearsynth.com This allows for precise quantification, as the internal standard serves as a reference to correct for variations that can occur during sample preparation, injection, and ionization. aptochem.comscioninstruments.com The use of stable isotope-labeled internal standards, especially deuterated ones, enhances the accuracy, precision, and robustness of analytical methods. clearsynth.comtexilajournal.com This is crucial for studying the dynamics of metabolic pathways, such as the synthesis, remodeling, and degradation of biomolecules like lipids. nih.govresearchgate.net
Overview of Docosahexaenoic Acid-d5 (Cervonic Acid-d5) as a Key Research Tool
This compound (DHA-d5), also known as Cervonic Acid-d5, is a deuterated analog of DHA. veeprho.comscbt.com In this compound, five hydrogen atoms have been replaced with deuterium atoms. This stable isotope-labeled version of DHA serves as an indispensable internal standard for the quantification of endogenous DHA in biological samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.combiomol.com
The primary application of DHA-d5 is in analytical and pharmacokinetic research. veeprho.com By adding a known amount of DHA-d5 to a sample, researchers can accurately measure the concentration of unlabeled DHA. clearsynth.com The deuterated standard co-elutes with the natural DHA, but its higher mass allows it to be separately detected by the mass spectrometer. texilajournal.com This corrects for any loss of analyte during sample extraction and analysis, thereby improving the accuracy and reliability of the results. aptochem.com DHA-d5 is widely used in biomedical research to study drug metabolism, trace the metabolic pathways of DHA, and investigate its transport mechanisms and interactions with other metabolites.
Physicochemical Properties of DHA-d5
| Property | Value |
| CAS Number | 1197205-71-2 |
| Molecular Formula | C₂₂H₂₇D₅O₂ |
| Molecular Weight | 333.5 g/mol |
| Formal Name | 4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic-21,21,22,22,22-d₅ acid |
| Appearance | Colorless to light yellow liquid |
| Solubility | Soluble in ethanol, DMSO, and DMF |
| Data sourced from multiple chemical suppliers. caymanchem.combiomol.cominvivochem.com |
Synonyms for DHA-d5
| Synonym |
| Cervonic Acid-d5 |
| C22:6 n-3-d5 |
| C22:6(4Z,7Z,10Z,13Z,16Z,19Z)-d5 |
| 4,7,10,13,16,19-Docosahexaenoic Acid-d5 |
| FA 22:6-d5 |
| A list of common synonyms for the compound. caymanchem.combiomol.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H32O2 |
|---|---|
Molecular Weight |
333.5 g/mol |
IUPAC Name |
(4E,7E,10E,13E,16Z,19Z)-21,21,22,22,22-pentadeuteriodocosa-4,7,10,13,16,19-hexaenoic acid |
InChI |
InChI=1S/C22H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-21H2,1H3,(H,23,24)/b4-3-,7-6-,10-9+,13-12+,16-15+,19-18+/i1D3,2D2 |
InChI Key |
MBMBGCFOFBJSGT-ILGRGWKESA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])/C=C\C/C=C\C/C=C/C/C=C/C/C=C/C/C=C/CCC(=O)O |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)O |
Origin of Product |
United States |
Methodological Applications of Dha D5 in Quantitative Lipidomics and Analytical Chemistry
Quantitative Analysis of Docosahexaenoic Acid and its Metabolites
DHA-d5 is crucial for achieving precision and accuracy in the quantification of DHA and its derivatives in complex biological samples. veeprho.comlipidmaps.org Its use as an internal standard effectively corrects for sample loss during extraction and variations in instrument response. lipidmaps.org
Application as an Internal Standard in Gas Chromatography-Mass Spectrometry (GC-MS)
In GC-MS analysis, fatty acids are typically derivatized to form more volatile esters, such as fatty acid methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters, before injection into the instrument. lipidmaps.orgdkfz.de DHA-d5 is an ideal internal standard for these GC-MS applications. caymanchem.comcaymanchem.comcaymanchem.com When added to a sample at a known concentration prior to extraction and derivatization, DHA-d5 co-elutes with the analyte of interest (unlabeled DHA). lipidmaps.org By comparing the peak area of the analyte to that of the internal standard, a precise quantification can be achieved, compensating for any variability in the sample preparation and injection process. lipidmaps.orglabscoop.com This stable isotope dilution method significantly enhances the reliability of quantifying DHA in various biological matrices. lipidmaps.org
For instance, a standard method for analyzing free and total fatty acids involves extracting samples with a methanol (B129727)/chloroform/water mixture, followed by trans-esterification to FAMEs, which are then measured by GC-MS using a suitable internal standard. dkfz.de Similarly, for high-sensitivity analysis, fatty acids can be derivatized to PFB esters and analyzed by GC-MS with negative chemical ionization, a technique where deuterated analogs like DHA-d5 are essential for accurate quantification. lipidmaps.org
Utility as an Internal Standard in Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as a powerful technique for lipid analysis, often not requiring the derivatization steps common in GC-MS. mdpi.com DHA-d5 is widely used as an internal standard in LC-MS/MS methods for the quantification of DHA and its metabolites. veeprho.comcaymanchem.comcaymanchem.com The technique's high sensitivity and specificity, particularly when operated in Multiple Reaction Monitoring (MRM) mode, allow for the precise detection of specific lipid molecules. mdpi.comnih.gov
In a typical LC-MS/MS workflow, DHA-d5 is added to samples before lipid extraction. nih.gov The chromatographic separation is often achieved using a reversed-phase C18 column. mdpi.comnih.gov Mass detection in MRM mode involves monitoring a specific precursor-to-product ion transition for both the analyte and the deuterated internal standard. mdpi.comnih.gov For example, in the analysis of omega-3 and omega-6 fatty acids in human plasma, DHA-d5 was used as an internal standard with specific MRM transitions to ensure accurate quantification. nih.govresearchgate.net The use of DHA-d5 helps to correct for matrix effects and ensures the reliability of the results. nih.gov
A study developing an assay for the uptake of DHA into microglia utilized DHA-d5 as a surrogate for DHA to overcome the interference from endogenous levels of the fatty acid. nih.gov The LC-MS/MS method detected DHA-d5 with high sensitivity and linearity, demonstrating the utility of the deuterated standard in cellular uptake studies. nih.gov
Development and Validation of DHA-d5-Based Assays for Lipid Profiling
The development of robust and validated analytical assays is fundamental to lipidomics research. DHA-d5 plays a critical role in the validation of these assays, ensuring their accuracy, precision, and reliability for lipid profiling. caymanchem.comresearchgate.net These assays are crucial for understanding the complex roles of lipids in health and disease. riken.jp
One such study focused on developing and validating an LC-MS/MS method to quantify both free and total omega-3 and omega-6 fatty acids in human plasma. nih.govresearchgate.net DHA-d5 was a key component of the internal standard mixture. The method was validated according to regulatory guidelines, demonstrating its suitability for high-throughput bioanalysis. researchgate.netmdpi.com The validation process typically assesses parameters such as linearity, accuracy, precision, and recovery, where the consistent response of the internal standard is paramount. nih.gov
Another validated LC-MS/MS assay was developed to quantify the uptake of DHA-d5 into mouse microglia. nih.gov The precision and accuracy of the quality control samples were within acceptable limits, and no significant matrix effect was observed when comparing standards prepared in buffer versus cell lysate, underscoring the robustness of the assay. nih.gov Such validated methods are essential for investigating the mechanisms of DHA uptake and its subsequent anti-inflammatory effects. nih.gov
| Analyte | Internal Standard | Concentration of Internal Standard | Matrix | Key Findings | Reference |
| DHA | DHA-d5 | 0.1 µg/mL | Human Plasma | Developed and validated a high-throughput LC-MS/MS method for free and total omega fatty acids. | nih.gov |
| DHA | DHA-d5 | 50 ng/mL (spiked) | Mouse Microglia (BV-2 cells) | Validated a sensitive LC-MS/MS assay to quantify DHA-d5 uptake, showing rapid and linear uptake. | nih.gov |
| EPA and DHA | EPA-d5 and DHA-d5 | Not Specified | Human Plasma | Developed a rapid enzymatic hydrolysis and LC-MS/MS method for total EPA and DHA. | researchgate.net |
| Omega Fatty Acids | DHA-d5 and others | 0.5 µg/mL | Dried Serum Spot | Validated a UHPLC-ESI-MS/MS method for simultaneous analysis of five omega fatty acids. | yakhak.org |
Advanced Spectroscopic and Imaging Techniques
Beyond its role in chromatography-based quantification, DHA-d5 is also utilized in more advanced spectroscopic and imaging methods to probe the behavior and distribution of lipids in biological systems.
Application in Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for Lipid Turnover and Distribution Analysis
Utilization in Nuclear Magnetic Resonance (NMR) for Structural and Dynamic Studies of Lipid Assemblies in Oriented Systems
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure and dynamics of lipid bilayers. nih.gov Deuterium (B1214612) (²H) NMR, in particular, provides detailed information about the orientation and motion of lipid acyl chains within a membrane. nih.gov
Research has utilized ²H NMR to study the structural properties of phospholipid bilayers containing DHA. nih.gov In these studies, a perdeuterated saturated acyl chain is placed at the sn-1 position of a phosphatidylcholine molecule, while DHA resides at the sn-2 position. nih.gov The deuterated chain acts as an intrinsic probe, allowing for site-specific resolution of the polyunsaturated bilayer structure. nih.gov This approach has revealed that the presence of DHA significantly influences the order and dynamics of the adjacent saturated chain, leading to a more disordered state in the central region of the bilayer and an increased area per lipid headgroup compared to disaturated bilayers. nih.gov
While these studies use a deuterated probe adjacent to DHA rather than DHA-d5 itself, the principles demonstrate the utility of deuterium labeling in NMR for elucidating the structural impact of polyunsaturated fatty acids on membrane organization. Future studies could potentially employ specifically deuterated DHA, such as DHA-d5, to directly probe the dynamics of the DHA chain itself within lipid assemblies. Furthermore, ¹³C NMR has been shown to be effective in identifying and quantifying different fatty acids, including DHA, in natural lipid mixtures without the need for dilution, by observing specific carbonyl and carboxyl signals. mdpi.comnih.gov
Investigation of Docosahexaenoic Acid Metabolism and Flux Using Stable Isotope Tracing
Elucidation of DHA Biosynthesis and Interconversion Pathways
Stable isotope tracing provides a powerful method for mapping the biochemical routes of DHA synthesis and its relationship with other n-3 polyunsaturated fatty acids (PUFAs). creative-proteomics.comosti.gov
The endogenous synthesis of DHA from its precursor, Alpha-Linolenic Acid (ALA), is a multi-step process occurring primarily in the liver. caymanchem.comedpsciences.org This pathway involves a series of desaturation and elongation reactions. mdpi.comcvmh.fr Stable isotope tracer studies, using deuterated (d5-ALA) or carbon-13 labeled ALA (¹³C-ALA), have been instrumental in quantifying the efficiency of this conversion in humans. cambridge.orgnih.govnih.gov
Research indicates that the conversion of ALA to longer-chain n-3 PUFAs is limited. edpsciences.orgmdpi.comnih.gov Studies using labeled ALA have shown that only a small fraction is converted to Eicosapentaenoic Acid (EPA), and an even smaller amount is further converted to DHA. nih.govmdpi.com For instance, one study estimated the net conversion of d5-ALA to be approximately 0.2% for EPA and only 0.05% for DHA. nih.gov However, the conversion efficiency appears to be significantly higher in women than in men. mdpi.comcambridge.org A study investigating the metabolism of ¹³C-ALA in young women reported an estimated net fractional inter-conversion of ALA to DHA of 9%, compared to rates of 0-4% observed in men. cambridge.org This suggests that women may have a greater capacity for DHA synthesis, which could be important for meeting the demands of pregnancy and lactation. cambridge.org
| Precursor | Isotope Label | Population | Key Finding | Reference |
| ALA | ¹³C | Young Women | Estimated net conversion of ALA to DHA was 9%. | cambridge.org |
| ALA | d5 | Overweight Women | Synthesis-secretion rate of esterified DHA from circulating unesterified ALA was 0.27-0.47 mg/day. | nih.gov |
| ALA | d5 | Neonates | LCP formation from deuterated precursors occurs as early as 26 weeks gestation. | nih.gov |
| ALA | d5 | Men | Apparent synthesis of DHA from labeled ALA ranged from 0% to 4%. | cambridge.org |
It was previously hypothesized that the observed increase in plasma EPA levels following DHA supplementation was due to the retroconversion of DHA back to EPA. nih.govresearchgate.net However, recent studies utilizing compound-specific isotope analysis have challenged this view. nih.govresearchgate.net
A key study investigated n-3 PUFA metabolism by analyzing the natural variations in the carbon-13 isotopic abundance (δ¹³C) of supplements. nih.gov The results demonstrated that the increase in plasma EPA after DHA supplementation does not occur via retroconversion. nih.govresearchgate.net Instead, the findings suggest that the presence of high levels of DHA slows the metabolism and/or turnover of EPA, leading to its accumulation in the plasma. nih.govresearchgate.net This indicates that while EPA is a precursor for DHA, the reverse reaction is not a significant metabolic pathway in humans. nih.govresearchgate.net
The synthesis of DHA from ALA is dependent on a series of enzymatic reactions catalyzed by elongase and desaturase enzymes located in the endoplasmic reticulum. scispace.combohrium.com These enzymes are shared between the n-3 and n-6 fatty acid metabolic pathways. mdpi.com
The pathway is as follows:
Desaturation: ALA (18:3n-3) is first converted to stearidonic acid (18:4n-3) by the enzyme delta-6 desaturase (FADS2) . mdpi.comscispace.com
Elongation: Stearidonic acid is then elongated to 20:4n-3 by an elongase (ELOVL5) . mdpi.com
Desaturation: The resulting fatty acid is converted to EPA (20:5n-3) by delta-5 desaturase (FADS1) . mdpi.comscispace.com
Elongation: EPA is further elongated to docosapentaenoic acid (DPA, 22:5n-3) by elongase (ELOVL2) . mdpi.com
Final Steps: DPA undergoes another elongation, a subsequent desaturation by FADS2, and finally a peroxisomal β-oxidation step to yield DHA (22:6n-3). caymanchem.com
Studies overexpressing these key enzymes have confirmed their roles. For example, overexpressing Δ6 and Δ5 desaturases in mammalian cells significantly enhanced the conversion of ALA to EPA and DPA. scispace.com The activities of these enzymes are regulated at the transcriptional level and are influenced by factors like diet and hormones. bohrium.com
Analysis of Retroconversion Pathways (e.g., DHA to Eicosapentaenoic Acid)
Quantification of Fatty Acid Turnover and Incorporation Kinetics
DHA-d5 is a crucial tracer for measuring the rate at which DHA is incorporated into and removed from various lipid pools and tissues, providing essential data on its dynamic metabolism. researchgate.netresearchgate.net
Once administered, DHA-d5 is actively incorporated into various cellular lipid classes. Studies using deuterium-labeled DHA have tracked its distribution in different cell types and tissues.
In human colon cancer cells (HT-29), DHA-d5 was shown to be incorporated in a time-dependent manner into several phospholipid classes, as well as into neutral lipids like triacylglycerols (TAGs) and cholesteryl esters (CholE). researchgate.net Similarly, in studies involving leukocytes and platelets, DHA-d5 was used to trace the biosynthesis of dihydroxy-docosahexaenoic acids, demonstrating its incorporation and subsequent metabolism within these cells. researchgate.net Research on retinal cells has also utilized deuterated DHA to study its incorporation into membranes, which is a key aspect of its protective function against oxidative stress. mdpi.comresearchgate.net The transport of DHA across cellular membranes is a facilitated process involving several proteins, including fatty acid translocase (FAT/CD36) and fatty acid-binding proteins (FABP). nih.gov
| Cell/Tissue Type | Lipid Classes Incorporating DHA-d5 | Key Finding | Reference |
| HT-29 Colon Cancer Cells | Phospholipids (B1166683), Triacylglycerols, Cholesteryl Esters | Time-dependent incorporation of free DHA-d5 into various cellular lipids. | researchgate.net |
| Human Leukocytes & Platelets | Dihydroxy-docosahexaenoic acids | DHA-d5 served as a substrate for the biosynthesis of specialized pro-resolving mediators. | researchgate.net |
| ARPE-19 Retinal Cells | Membrane Lipids | Incorporation of deuterated DHA into cell membranes reduces radical-induced lipid peroxidation. | mdpi.comresearchgate.net |
| Mouse Brain Microsomes | Phosphatidylserine (PS) | Labeled phospholipids were used to demonstrate substrate preference in PS synthesis. | nih.gov |
The turnover rate, or half-life, of DHA varies significantly among different tissues, reflecting their unique metabolic functions and requirements for this fatty acid. Stable isotope tracing has been essential for determining these kinetics. researchgate.net
In a study using mice, the incorporation and washout kinetics of orally consumed deuterated DHA (D-DHA) were measured over several months. arvojournals.org The results showed that D-DHA accumulated rapidly in all tissues analyzed, reaching over 90% of the total DHA pool by day 78. arvojournals.org The turnover rates, however, differed by tissue. The half-life of D-DHA was approximately 20-22 days in the neural retina and optic nerve, while it was shorter in the RPE-choroid/sclera (18 days) and liver (14 days). arvojournals.org Another study using compound-specific isotope analysis in a diet-switch mouse model also found different DHA half-lives and turnover rates in serum, liver, adipose tissue, and brain, highlighting tissue-specific fatty acid metabolism. nih.gov These findings underscore that tissues like the liver have a more rapid turnover of DHA compared to the brain and retina, where DHA is more avidly retained. arvojournals.orgnih.gov
| Tissue | Species | Half-Life (days) | Key Finding | Reference |
| Neural Retina | Mouse | 20-22 | D-DHA rapidly crosses the blood-retina-barrier and is incorporated. | arvojournals.org |
| Optic Nerve | Mouse | 20-22 | Turnover kinetics are similar to the neural retina. | arvojournals.org |
| RPE-Choroid/Sclera | Mouse | 18 | Faster turnover compared to the neural retina. | arvojournals.org |
| Liver | Mouse | 14 | Rapid turnover reflects its role as a central metabolic hub. | arvojournals.org |
| Brain | Mouse | - | DHA turnover rates from Ahiflower oil were not different from preformed DHA oil. | nih.gov |
| Adipose Tissue | Mouse | - | DHA turnover rates were similar for Ahiflower and DHA oil diets. | nih.gov |
Measurement of DHA-d5 Incorporation into Cellular Lipids and Membranes
Metabolic Flux Analysis and Pathway Regulation
Stable isotope tracing using deuterated compounds like Docosahexaenoic Acid-d5 (DHA-d5) is a powerful methodology for investigating the complex dynamics of fatty acid metabolism. medchemexpress.com By introducing a labeled tracer into a biological system, researchers can track the movement of the isotope through various metabolic pathways, providing quantitative insights into the rates (flux) of synthesis, catabolism, and interconversion. This approach is instrumental in mapping metabolic networks and understanding how these pathways are regulated under different physiological conditions. researchgate.net
Application in Understanding Fatty Acid Beta-Oxidation
The use of stable isotopes has been pivotal in elucidating the role of beta-oxidation in both the synthesis and catabolism of DHA. Fatty acid beta-oxidation is a multi-step process by which fatty acids are broken down to produce energy. tdx.cat However, a specific, chain-shortening type of beta-oxidation is also a crucial final step in the endogenous synthesis of DHA.
Research has established that the synthesis of DHA from its C18 precursor, α-linolenic acid (ALA), involves a series of elongation and desaturation steps in the endoplasmic reticulum to produce tetracosahexaenoic acid (C24:6n-3). This intermediate is then transported to the peroxisome, where it undergoes a single cycle of beta-oxidation to be shortened to DHA (C22:6n-3). nih.gov Studies using fibroblasts from patients with specific genetic defects in fatty acid oxidation have definitively pinpointed this process to the peroxisome, not the mitochondria. nih.gov These experiments demonstrated that functional peroxisomal beta-oxidation is essential for DHA formation. nih.gov The key enzymes identified in this peroxisomal step are straight-chain acyl-CoA oxidase (SCOX or ACOX1), D-bifunctional protein (DBP), and peroxisomal thiolase. nih.gov
Furthermore, investigations into the catabolism (breakdown) of DHA itself indicate that the initial site of oxidation is cell-type dependent. A study comparing neural and non-neural cell lines revealed differential expression of key beta-oxidation enzymes, suggesting that the metabolic fate of DHA is context-specific. researchgate.net As shown in Table 1, the expression of the peroxisomal enzyme ACOX1 was abundant in HepG2 liver cells, while mitochondrial enzymes were more prominent in MCF7 breast cancer cells, indicating different primary sites for DHA breakdown. researchgate.net
| Cell Line | Cell Type | Predominant Beta-Oxidation Pathway Indicated by Enzyme Expression | Key Enzymes Expressed |
|---|---|---|---|
| HepG2 | Hepatocellular Carcinoma (Non-neural) | Peroxisomal | ACOX1 |
| MCF7 | Breast Adenocarcinoma (Non-neural) | Mitochondrial | CPT1A, ECI1, DECR1 |
| Y79 | Retinoblastoma (Neural) | Lower overall expression | - |
| SK-N-SH | Neuroblastoma (Neural) | Lower overall expression | - |
Studies on Enzyme-Mediated Regulation within DHA Metabolic Pathways
Metabolic flux analysis using tracers like DHA-d5 or its precursors is critical for understanding the intricate regulation of the enzymes that govern DHA homeostasis. The synthesis of DHA is tightly controlled through feedback mechanisms, where the presence of DHA itself can modulate the activity and expression of key metabolic enzymes. nih.gov
A primary point of regulation is the enzyme complex Elongation of Very Long Chain Fatty Acids (ELOVL). Specifically, ELOVL2 is responsible for the elongation of eicosapentaenoic acid (EPA) to docosapentaenoic acid (DPA), a rate-limiting step in the DHA synthesis pathway. nih.gov Research has demonstrated that dietary DHA feedback-inhibits its own synthesis by directly targeting the activity of ELOVL2 in the liver. An enzyme competition assay using mouse liver microsomes showed that as the concentration of DHA increased, the rate of EPA elongation significantly decreased, indicating both uncompetitive and noncompetitive inhibition. nih.gov This inhibitory effect of DHA on ELOVL activity is a key mechanism for maintaining appropriate tissue levels of this crucial fatty acid.
| DHA Concentration (µmol) | ELOVL2/5 Activity (ng/min/mg protein) | Percent Inhibition |
|---|---|---|
| 0 (Control) | 0.104 ± 0.005 | 0% |
| 25 | 0.028 ± 0.0003 | 73.1% |
| 50 | 0.021 ± 0.0007 | 79.8% |
| 100 | 0.009 ± 0.0001 | 91.3% |
This table presents data from an enzyme inhibition assay by Lisse et al. (2022), demonstrating that increasing concentrations of DHA significantly reduce the activity of ELOVL2/5, the enzymes responsible for elongating EPA. This provides direct evidence for a feedback inhibition mechanism. nih.gov
In addition to ELOVL, fatty acid desaturase (FADS) enzymes, particularly FADS2 (also known as Δ6-desaturase), are also subject to regulation. FADS2 is involved in multiple steps of the PUFA synthesis pathway. mdpi.com Studies in mice have shown that dietary DHA can lower the mRNA expression of Fads2 and Elovl2 in the liver. nih.gov This downregulation at the gene expression level complements the direct enzymatic inhibition, providing a multi-layered regulatory system.
Tracer studies using d5-labeled precursors have confirmed this tight regulation in vivo. When rats were fed a diet containing d5-α-linolenic acid, the amount of newly synthesized d5-DHA that accumulated in tissues like the liver, plasma, and brain was markedly decreased if the diet was also supplemented with unlabeled, preformed DHA. researchgate.net This demonstrates that the entire pathway's flux is downregulated in response to adequate dietary DHA, preventing excessive synthesis.
Mechanistic Research of Dha D5 in Specific Biological Processes
Role in Specialized Pro-Resolving Mediators (SPMs) Biosynthesis
DHA is a precursor to a class of potent signaling molecules known as specialized pro-resolving mediators (SPMs), which include resolvins, protectins, and maresins. These molecules are critical for actively resolving inflammation and promoting tissue healing. nih.govmdpi.commdpi.com The use of DHA-d5 has been instrumental in tracing the intricate biosynthetic pathways of these mediators.
Studies have successfully utilized DHA-d5 to follow its conversion into various SPMs. For instance, research has shown that deuterated DHA can be incorporated into cells and subsequently converted into deuterated neuroprotectin D1 (NPD1), a key protectin. nih.gov This conversion is initiated by lipoxygenase (LOX) enzymes, which oxygenate DHA at specific positions. nih.govmdpi.commdpi.com The D-series resolvins (RvD1-RvD6) are biosynthesized from DHA through the action of LOX enzymes in immune cells like neutrophils and macrophages. acs.org Similarly, maresins are generated from DHA via the 12-lipoxygenase pathway. mdpi.com
The general biosynthetic pathways for these SPMs originating from DHA involve a series of enzymatic oxygenation and subsequent conversion steps. mdpi.commdpi.commdpi.com For example, the biosynthesis of D-series resolvins can be initiated by 15-lipoxygenase (15-LOX) to produce 17S-hydroperoxydocosahexaenoic acid (17S-HpDHA), a key intermediate. nih.gov Further enzymatic actions, including those by 5-lipoxygenase (5-LOX), lead to the various resolvin structures. nih.govnih.gov The use of deuterated precursors like DHA-d5 allows for the precise identification and quantification of these metabolites using mass spectrometry, confirming the metabolic routes. nih.govscispace.com
Table 1: Key Enzymes and Intermediates in SPM Biosynthesis from DHA
| SPM Family | Key Initiating Enzyme(s) | Key Intermediate(s) | Resulting Mediators (Examples) |
| Resolvins (D-series) | 15-LOX, 5-LOX | 17S-HpDHA | RvD1, RvD2, RvD5 nih.govacs.org |
| Protectins | 15-LOX | Not explicitly detailed | Neuroprotectin D1 (NPD1) nih.govnih.gov |
| Maresins | 12-LOX | 14S-hydroperoxy-DHA | Maresin 1 (MaR1) mdpi.com |
This table is based on established biosynthetic pathways for SPMs derived from DHA.
The metabolites of DHA, the SPMs, actively regulate the resolution of inflammation. caymanchem.comresearchgate.net Resolvins, for example, have been shown to inhibit the production of pro-inflammatory cytokines and chemokines. jmb.or.krnih.gov Specifically, Resolvin D5 has been demonstrated to downregulate interleukin-6 (IL-6) and CCL5 production in monocytic cells by inhibiting the ERK-NF-κB signaling pathway. jmb.or.kr By using DHA-d5, researchers can confirm that the observed anti-inflammatory effects are directly attributable to the metabolism of exogenous DHA into these potent mediators. scispace.com SPMs exert their effects by binding to specific G protein-coupled receptors (GPCRs), initiating signaling cascades that lead to reduced neutrophil infiltration, enhanced phagocytosis of debris by macrophages, and promotion of tissue repair. acs.orgresearchgate.net
Tracing DHA-d5 Conversion to Resolvins, Protectins, and Maresins
Insights into Oxidative Stress and Lipid Peroxidation Mechanisms
DHA's high degree of unsaturation makes it particularly susceptible to oxidative stress and lipid peroxidation. nih.gov Deuterium (B1214612) substitution at the bis-allylic sites, which are prone to hydrogen abstraction, provides a unique approach to study and mitigate these processes.
Table 2: Comparative Oxidative Stability of DHA vs. Deuterated DHA (D-DHA)
| Experimental Model | Oxidative Stressor | Key Finding | Reference |
| ARPE-19 Cells | Serum Starvation / H₂O₂ | D-DHA significantly impeded lipid peroxidation compared to natural DHA. | mdpi.com |
| Rat Brain (in vivo) | Normal physiological conditions | D-DHA-containing phospholipids (B1166683) showed 20%–30% lower overall oxidation. | acs.org |
| Non-cellular Media | AAPH (radical initiator) | Deuterated DHAs significantly limited lipid peroxidation induced by natural DHA. | mdpi.com |
This table synthesizes findings from studies comparing the oxidative stability of natural and deuterated DHA.
The enhanced stability of deuterated DHA provides a tool to investigate the role of lipid peroxidation in neurodegeneration. Oxidation of DHA can lead to the formation of toxic products, such as carboxyethylpyrrole (CEP) adducts, which are implicated in retinal diseases like age-related macular degeneration (AMD). nih.govnih.gov Studies using a mouse model of iron-induced retinal degeneration showed that feeding mice deuterated DHA protected against retinal degeneration, reduced oxidative stress, and prevented the formation of CEP adducts. nih.govnih.gov This suggests that the oxidation of DHA is a key event in this form of neurotoxicity.
Conversely, DHA and its metabolites can also be neuroprotective. nih.govmdpi.com By preventing non-enzymatic oxidation, deuterated DHA allows for the specific study of the roles of enzymatically produced metabolites, such as NPD1, in neuroprotection. nih.gov DHA's neuroprotective effects are also linked to its ability to modulate signaling pathways that support neuronal survival and reduce apoptosis. nih.gov For example, DHA has been shown to attenuate glutamate-induced cytotoxicity by inhibiting nitric oxide production and increasing the activity of antioxidant enzymes. nih.gov Using DHA-d5 allows researchers to dissect the pathways dependent on DHA's structural integrity versus those mediated by its specific, non-oxidized metabolites.
Probing the Impact of Deuterium Substitution on Oxidative Stability of DHA
Investigation of DHA's Influence on Membrane Dynamics and Cellular Signaling
DHA is a crucial structural component of cell membranes, particularly in the brain and retina, where it can comprise a significant portion of the fatty acids in phospholipids. caymanchem.comnih.gov Its unique structure influences the physical properties of membranes, which in turn affects the function of membrane-bound proteins and cellular signaling.
The incorporation of DHA into membrane phospholipids alters properties such as fluidity, permeability, and thickness. researchgate.netmdpi.com The high flexibility of the DHA molecule, with its six double bonds, disrupts the orderly packing of acyl chains, leading to more fluid and flexible membranes. mdpi.com This modulation of the membrane environment is critical for the function of integral proteins like rhodopsin in photoreceptor cells and various receptors and ion channels in neurons. nih.govnih.gov Studies using model membranes have shown that DHA can alter the lateral organization of lipids, including the distribution of cholesterol-rich domains. researchgate.netnih.gov
The use of DHA-d5 allows for precise quantification of its uptake and incorporation into different phospholipid classes within cellular membranes. nih.govnih.gov This enables researchers to correlate the specific membrane concentration of DHA with changes in cellular processes. For instance, by tracking DHA-d5, it's possible to study how its presence in the membrane influences the release of signaling molecules. DHA can be liberated from membranes by enzymes like phospholipase A2 (PLA₂) and then converted into SPMs, linking membrane dynamics directly to inflammation resolution pathways. caymanchem.comcaymanchem.com This demonstrates that DHA is not just a structural component but also a dynamic reservoir for potent signaling molecules.
Application of Dha D5 in Preclinical Research Models
In Vitro Cell Culture Systems
The controlled environment of in vitro cell cultures provides an ideal setting to study the specific cellular functions and metabolic processing of fatty acids. DHA-d5 is instrumental in these models for tracking the conversion and impact of DHA.
In vitro models are frequently used to explore the cellular consequences of fatty acid overload, a condition linked to various metabolic diseases. nih.gov While saturated fatty acids like palmitic acid can induce lipotoxicity, unsaturated fatty acids, including DHA, have been shown to offer protection. mdpi.com Studies in BV2 microglia cells, for example, demonstrated that co-treatment with DHA could protect against palmitic acid-induced decreases in cell viability. mdpi.com While many studies focus on the general effects of fatty acids, the use of stable isotopes like DHA-d5 is crucial for precisely quantifying fatty acid oxidation and metabolic flux within these cell systems, distinguishing the administered fatty acid from the endogenous pool. mdpi.comnih.gov The preference for certain fatty acids for β-oxidation can be determined using such tracers; for instance, studies in cultured murine astrocytes have shown a preference for saturated and monounsaturated fatty acids over polyunsaturated ones like DHA for mitochondrial β-oxidation. nih.gov
DHA is a major structural component of neuronal membranes, influencing neurotransmission and offering neuroprotection. nih.gov In cell culture models, deuterated DHA has been used to study its protective mechanisms against oxidative stress, a key factor in retinal diseases like age-related macular degeneration (AMD). In studies using the Adult Retinal Pigment Epithelial cell line (ARPE-19), site-specifically deuterated DHA derivatives were shown to reduce lipid peroxidation under pro-oxidant conditions. mdpi.com These investigations revealed that while deuterium (B1214612) incorporation could inhibit radical oxidation, the enzymatic conversion of DHA by lipoxygenases was not affected, highlighting a potential therapeutic strategy for diseases driven by oxidative stress. mdpi.com Furthermore, research on mouse striatum models has utilized DHA derivatives to understand the mechanisms of neurodegeneration and neuroprotection.
Macrophages play a central role in inflammation and tissue repair, and their function is heavily influenced by fatty acids. nih.gov DHA is known to promote the polarization of macrophages towards an anti-inflammatory M2 phenotype. nih.govnih.gov The use of deuterium-labeled DHA (d5-DHA) has been pivotal in demonstrating the biosynthesis of specialized pro-resolving mediators (SPMs). For instance, research showed that upon injury, the simple organism planaria can produce the SPM Maresin 1 (MaR1) from d5-DHA in a lipoxygenase-dependent manner. frontiersin.org This process is critical for tissue regeneration. frontiersin.org
Extracellular vesicles (EVs) are key mediators of intercellular communication, and their lipid composition is crucial to their function. mdpi.comfrontiersin.org Studies have shown that macrophages utilize substrates from apoptotic neutrophils, which can be enriched with deuterium-labeled precursors, to produce SPMs. Specifically, d5-PD1 (Protectin D1) was produced when the substrate was derived from microvesicles or apoptotic cells enriched with d5-DHA. frontiersin.org
The liver is a central hub for fatty acid metabolism, and DHA influences hepatic lipid synthesis and oxidation by regulating gene expression. nih.govfrontiersin.org In vitro studies using primary rat hepatocytes and HepG2 cells have been instrumental in understanding how DHA and other polyunsaturated fatty acids regulate transcription factors like PPARα and SREBP-1. nih.govmdpi.com
In vascular biology, endothelial cells regulate nutrient transport and vascular health. mdpi.comfrontiersin.org The transport of fatty acids across the blood-brain barrier (BBB) is a critical process for brain health. Research using an immortalized human brain endothelial cell line (hCMEC/D3) has employed DHA-d5 to study fatty acid efflux. One study demonstrated that genetic silencing of the fatty acid transport protein 1 (FATP1) led to a significant 47% reduction in the efflux of DHA-d5 from these cells. researchgate.netnih.gov This finding implicates FATP1 in the transport of DHA from endothelial cells into the brain parenchyma. nih.gov
Table 1: Application of DHA-d5 in In Vitro Research
| Research Area | Cell Model(s) | Key Findings with DHA-d5 | Reference(s) |
|---|---|---|---|
| Fatty Acid Oxidation | Murine Astrocytes | Used to trace and quantify β-oxidation, revealing substrate preferences. | nih.gov |
| Neuroprotection | ARPE-19 (Retinal Epithelial) | Deuterated DHA reduced lipid peroxidation without affecting enzymatic conversion. | mdpi.com |
| Inflammation & Repair | Macrophages, Planaria | Traced the biosynthesis of the pro-resolving mediator Maresin 1 from d5-DHA. | frontiersin.org |
| Extracellular Vesicles | Macrophages | d5-DHA used to trace the production of Protectin D1 in microvesicles. | frontiersin.org |
| Endothelial Transport | hCMEC/D3 (Brain Endothelial) | Quantified efflux; silencing of FATP1 reduced DHA-d5 efflux by 47%. | researchgate.netnih.gov |
Research on Macrophage Polarization and Lipid Metabolism in Extracellular Vesicles
In Vivo Animal Models
Animal models, particularly rodents, are essential for understanding the systemic metabolism and tissue-specific roles of nutrients under controlled dietary conditions. psu.edu
The brain and eyes are highly enriched with DHA, which is critical for their function. nih.govmdpi.com To study the in vivo synthesis and uptake of DHA, researchers have used rodent models fed diets containing deuterium-labeled α-linolenic acid (d5-LNA), the precursor to DHA. nih.gov In one such study, artificially reared rat pups were fed a diet with d5-LNA. The subsequent analysis of their tissues for deuterium-labeled DHA (d5-DHA) allowed for the quantification of newly synthesized DHA. nih.gov This research demonstrated that the presence of preformed, unlabeled DHA in the diet markedly suppressed the endogenous synthesis of d5-DHA in all tissues examined except for adipose tissue, indicating that dietary DHA is the predominant source for tissue accretion. nih.gov Such studies are crucial for understanding fatty acid metabolism during development and for informing the composition of infant formulas. nih.gov
Other rodent studies have used radiolabeled DHA to map its incorporation into different brain regions, showing higher concentrations in structures related to the auditory system and neuroendocrine function. nih.gov While not using the d5 isotope, these studies complement the findings from stable isotope tracer studies by visualizing the spatial distribution of DHA uptake, a process that could be further refined using advanced mass spectrometry imaging with deuterated tracers.
Table 2: Application of DHA-d5 in In Vivo Research
| Research Area | Animal Model | Key Findings with Deuterated Precursors | Reference(s) |
|---|---|---|---|
| Biosynthesis & Accretion | Rat Pups | d5-LNA was used to trace the synthesis of d5-DHA in various body tissues. | nih.gov |
| Metabolic Regulation | Rat Pups | Dietary unlabeled DHA was found to suppress the synthesis of d5-DHA from its precursor, d5-LNA. | nih.gov |
| Brain & Ocular Metabolism | Rodents | Deuterated precursors allow for the quantification of DHA synthesis and turnover in tissues highly enriched with this fatty acid. | nih.govnih.gov |
Analysis of Organ-Specific Fatty Acid Kinetics and Distribution in Animal Systems
The use of deuterated stable isotopes, such as DHA-d5 (also known as Cervonic Acid-d5), is a powerful methodology in preclinical research for elucidating the complex pathways of fatty acid metabolism, transport, and tissue-specific accretion. medchemexpress.comcaymanchem.com By tagging docosahexaenoic acid (DHA) with deuterium atoms, researchers can distinguish the exogenously supplied or newly synthesized tracer from the endogenous, unlabeled pool of the fatty acid within an animal model. utexas.edunih.gov This allows for precise tracking and quantification of its journey through various metabolic processes and its ultimate distribution into different organs and tissues. utexas.edu Such studies are critical for understanding how factors like diet influence the availability and incorporation of this vital omega-3 fatty acid in specific biological systems.
Detailed research in animal models has provided significant insights into how dietary components regulate the body's handling of DHA. One key area of investigation has been the interplay between obtaining preformed DHA from the diet versus the body's own synthesis of DHA from precursor fatty acids like α-linolenic acid (LNA). nih.gov
In a foundational study using developing rat pups, researchers utilized deuterium-labeled LNA (d5-LNA) to track the biosynthesis and subsequent accumulation of deuterium-labeled DHA (d5-DHA). nih.gov One group of pups was fed a diet containing only d5-LNA, while a second group received the same d5-LNA diet supplemented with unlabeled, preformed DHA. nih.gov After a 20-day period, the amount of biosynthesized d5-DHA was quantified in various tissues. The results demonstrated that the presence of preformed DHA in the diet markedly suppressed the net accumulation of newly synthesized d5-DHA across most major organs. nih.gov For instance, the accretion of d5-DHA in the brain and liver was decreased by approximately four-fold in the group receiving dietary DHA compared to the group that was not. nih.gov This regulatory feedback was observed in nearly all tissues examined, with the exception of adipose tissue, highlighting that dietary DHA is the predominant source for tissue accretion when available. nih.gov
Table 1: Effect of Dietary DHA on the Relative Accumulation of Biosynthesized d5-DHA in Various Tissues of Developing Rats This table illustrates the reported fold-decrease in the accumulation of d5-DHA (synthesized from a d5-LNA precursor) in rat pups fed a diet containing preformed DHA compared to those on a diet without preformed DHA.
| Tissue | Reported Fold-Decrease in d5-DHA Accumulation |
| Brain | 4-fold |
| Liver | 4-fold |
| Other Tissues (general) | 3 to 5-fold |
| Adipose Tissue | No significant decrease reported |
This interactive table is based on findings from a study on developing rat pups, indicating that dietary preformed DHA downregulates the accumulation of DHA synthesized endogenously from LNA. nih.gov
Further research has focused on the distribution of orally administered deuterated DHA into highly specialized tissues, such as the retina. The retina has the highest concentration of DHA in the body, where it is a critical component of photoreceptor membranes. accessnewswire.comnih.gov Studies in mouse models have shown that orally supplied deuterated DHA (D-DHA) is effectively incorporated into the neural retina and the retinal pigment epithelium (RPE). nih.govnih.gov This incorporation was found to be dose-dependent, demonstrating that dietary intake directly translates to the enrichment of this fatty acid in key ocular tissues. nih.govnih.gov The successful delivery of D-DHA to the retina underscores its ability to cross the blood-retina barrier and be integrated into retinal phospholipids (B1166683), which is essential for its function. accessnewswire.com
Table 2: Research Findings on Deuterated DHA Distribution in Ocular Tissues of Mice This table summarizes key findings from preclinical studies on the incorporation of orally administered deuterated DHA (D-DHA) into the retina.
| Finding | Animal Model | Tissue(s) Analyzed | Source |
| Orally administered D-DHA leads to a dose-dependent increase in D-DHA levels. | Mouse | Neural Retina, Retinal Pigment Epithelium (RPE) | nih.govnih.gov |
| D-DHA is effectively incorporated into all retinal phospholipids. | Mouse | Retina | accessnewswire.com |
| D-DHA enters and accretes in target neural tissues. | Not specified | Neural Tissues | utexas.edu |
This interactive table synthesizes data from multiple studies showing the successful uptake and distribution of deuterated DHA into the specific and highly-enriched environment of the retina following oral administration. utexas.eduaccessnewswire.comnih.govnih.gov
Beyond whole-organ analysis, studies have also investigated DHA-d5 uptake at a cellular level within specific tissues. Research focusing on the brain has examined the role of fatty acid-binding proteins and transporters in the uptake of DHA-d5 by microglia, the resident immune cells of the central nervous system. nih.gov Such analyses are crucial for understanding the kinetics of DHA distribution within the complex microenvironment of the brain. nih.gov
Synthetic Methodologies and Isotopic Labeling Strategies for Dha D5
Chemical Synthesis Approaches for Deuterated Docosahexaenoic Acid
The preparation of deuterated DHA can be achieved through several chemical synthesis routes. These methods range from total synthesis, building the molecule from smaller components, to the modification of natural DHA.
One common approach is through an isotope exchange reaction . This method involves reacting natural DHA with a deuterating agent, such as a mixture of sodium hydroxide (B78521) and sodium deuterium (B1214612) oxide, to replace specific hydrogen atoms with deuterium. researchgate.net Another strategy involves the synthesis of polyester (B1180765) precursors which are then reacted with d5-labeled compounds to yield the final deuterated product. researchgate.net
A more complex but highly controlled method is total synthesis . A convergent synthetic strategy has been developed that utilizes a Wittig olefination reaction. ntu.edu.sg This approach often starts from a different, more readily available polyunsaturated fatty acid (PUFA), like eicosapentaenoic acid (EPA), to construct common aldehyde intermediates. ntu.edu.sg The deuterium atoms can then be introduced at specific points in the synthesis, for example, through the reduction of an ester with a deuterated reagent or via a nucleophilic reaction with deuterated paraformaldehyde. ntu.edu.sg
Catalytic methods have also been developed to streamline the deuteration process. These methods often employ transition metal catalysts to facilitate the exchange of hydrogen for deuterium. For instance, the use of zinc-copper/silver in a mixture of deuterated methanol (B129727) (CD₃OD) and deuterium oxide (D₂O) has been used in the synthesis of deuterated resolvin D5, a metabolite of DHA. google.com Similarly, ruthenium-based catalysts are effective for deuterating PUFAs. rsc.org
| Synthetic Approach | Description | Key Reagents/Methods | Reference(s) |
| Isotope Exchange | Direct replacement of hydrogen with deuterium on a natural DHA molecule. | Sodium hydroxide/sodium deuterium oxide. | researchgate.net |
| Total Synthesis | Building the DHA molecule from smaller, deuterated precursors. | Wittig olefination, deuterated reducing agents, deuterated paraformaldehyde. | ntu.edu.sg |
| Catalytic H/D Exchange | Use of a metal catalyst to facilitate deuterium incorporation. | Ruthenium (Ru) catalysts, Zinc (Zn) catalysts, Deuterium oxide (D₂O). | google.comrsc.orgnih.gov |
Strategies for Site-Specific Deuterium Incorporation and its Impact on Research Applications
The precise location of deuterium atoms in the DHA molecule is crucial for its application. The most chemically vulnerable sites on PUFAs like DHA are the bis-allylic positions —the carbon atoms situated between two double bonds. Hydrogen atoms at these sites are easily abstracted, initiating a chain reaction of lipid peroxidation that can lead to cellular damage. researchgate.netretrotope.comacs.org Therefore, a primary strategy is the site-specific reinforcement of these positions by replacing hydrogen with deuterium. researchgate.netnih.govretrotope.comacs.org
This substitution creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect . This effect significantly slows down the rate of hydrogen (or deuterium) abstraction, thereby inhibiting lipid peroxidation. researchgate.net
Catalytic methods are highly effective for achieving site-specific deuteration. Transition metal-based catalysts, particularly those using ruthenium, can selectively target the bis-allylic sites for H/D exchange. ntu.edu.sgacs.org These catalytic protocols often use deuterium oxide (D₂O) as an inexpensive and readily available deuterium source. nih.govacs.org Research has shown that such methods can achieve high levels of deuteration (around 95%) at the bis-allylic positions, with less significant deuteration at the mono-allylic sites. acs.org
The impact of this strategy on research is significant:
Inhibiting Oxidative Damage: Site-specifically deuterated DHA has been shown to protect cells from oxidative stress. By slowing lipid peroxidation, these molecules help prevent damage to cell membranes, which is implicated in numerous diseases. researchgate.netacs.org For example, deuterated DHA analogues have been synthesized to limit toxic lipid peroxidation in retinal tissue while preserving the enzymatic conversion to beneficial metabolites. researchgate.net
Metabolic Tracing: DHA-d5 serves as a stable isotope-labeled tracer, allowing researchers to track the metabolic fate of DHA in vivo without the concerns associated with radioactive isotopes. nih.gov It can be used to study metabolic pathways, transport mechanisms, and interactions with other metabolites. researchgate.net
Investigating Disease Mechanisms: By using deuterated DHA, scientists can study the role of lipid oxidation in various pathologies, such as retinal and neurodegenerative diseases. researchgate.netacs.org These compounds serve as valuable biological tools to explore the activities and mechanisms of DHA and its metabolites.
| Deuterated Analogue | Deuterium Position(s) | Research Application | Reference(s) |
| D2-DHA | Position 6 (bis-allylic) | Inhibit radical oxidation while preserving enzymatic metabolism. | researchgate.net |
| D4-DHA | Positions 6 and 9 (bis-allylic) | Inhibit radical oxidation while preserving enzymatic metabolism. | researchgate.net |
| DHA-d5 | Terminal methyl/ethyl group (e.g., 21,21,22,22,22-d5) | Internal standard for quantification of DHA by GC- or LC-MS. | caymanchem.com |
Preparation of DHA-d5 Conjugates for Targeted Research (e.g., BSA complexes, methyl esters)
To facilitate their use in various experimental systems, DHA-d5 and other deuterated fatty acids are often converted into different chemical forms or conjugates.
Methyl Esters: DHA-d5 is frequently converted to its methyl ester form. DHA-d5 methyl ester is primarily intended for use as an internal standard for the quantification of DHA methyl ester by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). google.com The esterification is a straightforward chemical reaction, often achieved by treating the fatty acid with methanol in the presence of an acid catalyst. This derivative is more volatile than the free fatty acid, making it suitable for GC analysis, and is used as a reference standard in the analysis of fatty acids from sources like microalgal and fish oils. google.com Similarly, ethyl esters can be synthesized through the esterification of DHA with deuterated ethanol.
Bovine Serum Albumin (BSA) Complexes: In cell culture studies, free fatty acids have low solubility in aqueous media and can be toxic to cells at high concentrations. To overcome this, they are complexed with bovine serum albumin (BSA) , which acts as a protein carrier to facilitate their delivery into cells. rsc.orgnih.gov
A BSA-DHA-d5 complex can be prepared for use in cellular metabolic studies, allowing researchers to monitor processes like fatty acid oxidation. caymanchem.com The general protocol involves dissolving the fatty acid (DHA-d5) and fatty-acid-free BSA separately, often with gentle heating to ensure the fatty acid dissolves. rsc.orgprotocols.io The two solutions are then mixed, typically at a specific molar ratio (e.g., 6:1 fatty acid to BSA), and incubated to allow for the complex to form. caymanchem.comresearchgate.net This complex can then be added to the cell culture medium, providing a non-toxic and bioavailable source of the deuterated fatty acid for the cells. nih.govprotocols.io These complexes are crucial for in vitro experiments investigating the effects and metabolism of fatty acids in a controlled environment. caymanchem.comnih.gov
Methodological Considerations and Future Research Trajectories
Challenges and Optimizations in DHA-d5 Research Protocols
The effective use of DHA-d5 in metabolic studies hinges on carefully designed and optimized research protocols. A primary challenge lies in the analytical methodologies required to accurately quantify both the tracer and its metabolites. cvmh.frnih.gov Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are common techniques employed for this purpose. nih.govnih.gov However, issues such as peak tailing and carryover can affect the accuracy of quantification, necessitating continuous optimization of chromatographic conditions. walshmedicalmedia.com
Another significant consideration is the potential for isotopic effects, where the heavier deuterium (B1214612) atoms can slightly alter the physicochemical properties of the molecule, potentially affecting its metabolism. While the assumption is that tracers are metabolically indistinguishable from their endogenous counterparts, this is a critical factor to consider in experimental design. nih.gov Furthermore, in studies involving cell cultures, optimizing the culture medium and conditions is crucial for achieving high-purity, isotopically labeled DHA for subsequent analysis. plos.org
The cost of synthesized, high-purity DHA-d5 can also be a limiting factor in the scale and duration of studies. nih.govnih.gov This has led researchers to explore cost-effective alternatives and optimize experimental designs to maximize the data obtained from a given amount of tracer. nih.gov
Key Challenges in DHA-d5 Research:
| Challenge | Description | Potential Optimization |
|---|---|---|
| Analytical Accuracy | Issues like peak tailing and carryover in chromatography can impact quantification. walshmedicalmedia.com | Continuous optimization of HPLC/GC conditions and extraction methods. walshmedicalmedia.com |
| Isotopic Effects | The heavier mass of deuterium could potentially alter metabolic pathways compared to endogenous DHA. nih.gov | Careful validation of tracer behavior and comparison with unlabeled compound studies. |
| Tracer Purity & Cost | Achieving high isotopic purity can be expensive and is critical for accurate results. plos.orgnih.govnih.gov | Optimization of synthesis and purification methods; development of cost-effective analytical approaches. plos.orgnih.gov |
| Protocol Standardization | Variability in experimental protocols can make cross-study comparisons difficult. | Development of standardized protocols for sample preparation, administration, and analysis. |
Integration with Multi-Omics Approaches (e.g., Advanced Lipidomics and Metabolomics)
The true power of DHA-d5 as a research tool is amplified when integrated with broader systems biology approaches, particularly advanced lipidomics and metabolomics. nih.govwaters.com This "multi-omics" strategy allows for a more holistic understanding of how DHA-d5 is incorporated into the complex lipidome and how its metabolism influences other metabolic pathways. nih.gov
By combining stable isotope tracing with high-resolution mass spectrometry, researchers can move beyond simple quantification to perform compound lipid metabolic flux analysis (CL-MFA). biorxiv.org This allows for the simultaneous measurement of fatty acid synthesis, elongation, and incorporation into various lipid classes, providing a dynamic view of lipid homeostasis. biorxiv.org For instance, studies have used these integrated approaches to investigate the effects of dietary fatty acids on lipid metabolism and the development of conditions like non-alcoholic fatty liver disease. mdpi.com
The integration of lipidomics with other omics fields, such as genomics and transcriptomics, can reveal the genetic and regulatory networks that control DHA metabolism. mdpi.com For example, identifying changes in gene expression in response to DHA-d5 administration can pinpoint key enzymes and transport proteins involved in its metabolic fate. mdpi.com This comprehensive view is crucial for understanding the role of DHA in complex diseases and for identifying potential therapeutic targets. nih.govescholarship.org
Examples of Multi-Omics Integration with DHA-d5:
| Omics Approach | Integrated Insight | Research Application |
|---|---|---|
| Advanced Lipidomics | Detailed profiling of all lipid species incorporating the DHA-d5 tracer. mdpi.com | Understanding the specific lipid pools where dietary DHA is stored and utilized. mdpi.com |
| Metabolomics | Analysis of downstream metabolites of DHA-d5, revealing its role in various biochemical pathways. nih.gov | Elucidating the production of specialized pro-resolving mediators (SPMs) from DHA and their role in inflammation. caymanchem.comcaymanchem.com |
| Genomics/Transcriptomics | Correlation of DHA-d5 metabolism with gene expression patterns. mdpi.com | Identifying genetic variants that influence an individual's ability to metabolize and benefit from DHA. mdpi.com |
Emerging Research Directions in Stable Isotope Tracing of Complex Lipids
The field of stable isotope tracing is continually evolving, with new methodologies on the horizon that promise to provide even deeper insights into the metabolism of complex lipids like DHA. One of the most exciting developments is the move towards positional or intramolecular isotope analysis. nih.gov This technique aims to determine the specific location of the isotope label within a molecule, providing a new layer of information about the metabolic pathways involved. nih.govnih.gov
The use of multiple, distinct stable isotope labels within the same study is another promising direction. mdpi.com For example, co-administering DHA labeled with deuterium and another precursor fatty acid labeled with carbon-13 (¹³C) can allow for the simultaneous tracking of different lipid sources and their competitive metabolism. biorxiv.org This approach is particularly valuable for dissecting complex metabolic networks where multiple pathways converge.
Furthermore, advancements in high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are enabling the analysis of intact lipid isotopologues, providing a more complete picture of how fatty acids are assembled into complex lipids. researchgate.net As these technologies become more accessible, they will undoubtedly fuel new discoveries in the field of lipid metabolism. The continuous refinement of these techniques will offer unprecedented detail into the dynamic journey of compounds like DHA-d5 within biological systems. mdpi.com
Q & A
Q. How is DHA-d5 utilized as an internal standard in lipid quantification?
DHA-d5 serves as a deuterated internal standard for gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) to quantify unlabeled docosahexaenoic acid (DHA). Its stable isotopic labeling minimizes interference with endogenous DHA signals, enabling precise calibration curves. For example, the DHA Quant-PAK includes 50 µg of DHA-d5 and unlabeled DHA (2–4 mg) for constructing intensity ratio-based standard curves . To ensure accuracy, researchers should evaporate the ethanol solvent from DHA-d5 solutions and reconstitute them in a solvent compatible with their analytical system .
Q. What extraction methods are optimal for isolating DHA-d5 and its metabolites from biological samples?
The Bligh-Dyer method is widely used for lipid extraction due to its efficiency and reproducibility. It involves homogenizing tissues with chloroform-methanol (2:1 v/v) to form a miscible system, followed by phase separation with additional chloroform and water. The chloroform layer contains lipids, including DHA-d5, while non-lipid components remain in the methanolic layer. This method minimizes lipid degradation and is adaptable to brain, retinal, or serum samples . Post-extraction, purification via solid-phase extraction (SPE) or thin-layer chromatography (TLC) is recommended for metabolite-specific studies .
Q. How do researchers validate the stability of DHA-d5 in experimental setups?
Stability assessments involve storing DHA-d5 in ethanol at −20°C and periodically analyzing its purity via GC-MS. Studies confirm >99% purity retention over 12 months under these conditions. For long-term storage in alternative solvents (e.g., hexane), researchers should conduct accelerated stability tests (e.g., 40°C for 3 months) to simulate degradation pathways .
Advanced Research Questions
Q. What experimental design considerations are critical for tracking DHA-d5 metabolic pathways in vivo?
Isotope tracing with DHA-d5 requires careful dose calibration to avoid isotopic saturation. In macrophage studies, incubating cells with 1 µM DHA-d5 for 20 minutes prior to stimulation (e.g., TNF-α, LPS) allows observation of its conversion into 14,21-dihydroxy derivatives (e.g., 14R,21R-diHDHA-d4). Researchers must optimize extraction protocols to recover polar metabolites and use chiral LC-MS/MS to distinguish stereoisomers .
Q. How can conflicting data on DHA-d5 recovery rates in serum metabolomics be resolved?
Discrepancies in recovery rates often stem from matrix effects or ionization suppression in MS. To mitigate this, use surrogate standards (e.g., hippuric acid-d5, tryptophan-d5) for normalization. For example, a relative standard deviation (RSD%) <15% in quality control samples indicates method robustness. Additionally, adjusting MS parameters—such as declustering potential (−85 V) and collision energy (−16 eV)—enhances signal specificity for DHA-d5 (transition: m/z 332.4 → 288.1) .
Q. What strategies address isotopic interference when co-analyzing DHA-d5 with other deuterated compounds?
Isotopic overlap can occur in multiplex assays (e.g., with retinoic acid-d5 or 15(S)-HETE-d8). To resolve this, employ high-resolution MS (HRMS) or modify chromatographic conditions. For instance, using a C30 column with a 40-minute gradient separates DHA-d5 from structurally similar analytes. Cross-validation with non-deuterated analogs and blank matrix spikes ensures specificity .
Methodological Case Studies
Q. Table 1. Key MS Parameters for DHA-d5 Analysis
| Parameter | Value | Reference |
|---|---|---|
| Transition (MRM) | m/z 332.4 → 288.1 | |
| Collision Energy | −16 eV | |
| Declustering Potential | −85 V | |
| Column Type | C30 (4.6 × 150 mm) |
Q. Table 2. Stability of DHA-d5 in Common Solvents
| Solvent | Storage Temp. | Stability Duration | Purity Retention |
|---|---|---|---|
| Ethanol | −20°C | ≥12 months | >99% |
| Hexane | −80°C | ≥6 months | 95–98% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
